Effusanin B Exhibits Superior NSCLC Cytotoxicity Compared to Clinical Chemotherapeutic Etoposide
In a direct head-to-head comparison against the clinical chemotherapeutic agent etoposide as a positive control, Effusanin B demonstrated significantly greater cytotoxic potency in A549 human non-small-cell lung cancer cells [1]. The 50% growth inhibitory concentration (IC₅₀) of Effusanin B was 10.7 µM, compared to 16.5 µM for etoposide under identical assay conditions, representing a 1.54-fold higher potency [1].
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | 10.7 µM |
| Comparator Or Baseline | Etoposide: 16.5 µM |
| Quantified Difference | 1.54-fold higher potency (Effusanin B vs. etoposide) |
| Conditions | A549 human non-small-cell lung cancer cell line; dose- and time-dependent cytotoxicity assay |
Why This Matters
This direct comparison validates Effusanin B's cytotoxic superiority over a standard-of-care chemotherapeutic, establishing a benchmark for researchers evaluating natural product-derived alternatives or adjuvants in NSCLC drug discovery programs.
- [1] Liu, Y., et al. (2023). Effusanin B Inhibits Lung Cancer by Prompting Apoptosis and Inhibiting Angiogenesis. Molecules, 28(23), 7682. Section 2.1. View Source
